2-Hydroxyimipramine
Overview
Description
2-Hydroxyimipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is primarily used for the treatment of depression and neuropathic pain. The hydroxylation of imipramine results in the formation of this compound, which retains some pharmacological activity .
Preparation Methods
2-Hydroxyimipramine is synthesized through the hydroxylation of imipramine. This reaction is typically catalyzed by the enzyme cytochrome P450 2D6 (CYP2D6) in the liver . The reaction conditions involve the presence of molecular oxygen and NADPH as a cofactor.
Chemical Reactions Analysis
2-Hydroxyimipramine undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form this compound glucuronide.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, particularly with electrophiles.
Common reagents and conditions for these reactions include molecular oxygen for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions include this compound glucuronide and other substituted derivatives .
Scientific Research Applications
2-Hydroxyimipramine has several scientific research applications:
Mechanism of Action
2-Hydroxyimipramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their mood-elevating effects . The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .
Comparison with Similar Compounds
2-Hydroxyimipramine is similar to other hydroxylated metabolites of tricyclic antidepressants, such as 2-hydroxydesipramine and 10-hydroxynortriptyline . These compounds share similar metabolic pathways and pharmacological activities. this compound is unique in its specific hydroxylation position and its resulting pharmacokinetic properties .
Similar compounds include:
2-Hydroxydesipramine: Another hydroxylated metabolite of a tricyclic antidepressant, desipramine.
10-Hydroxynortriptyline: A hydroxylated metabolite of nortriptyline, another tricyclic antidepressant.
This compound stands out due to its specific metabolic pathway and its role in the pharmacological profile of imipramine .
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCPJFWLNDKHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184390 | |
Record name | 2-Hydroxyimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-70-8 | |
Record name | 2-Hydroxyimipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyimipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYIMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0L1IZR63V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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